1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol
Overview
Description
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a benzothiazole and a pyrrolidine ring The benzothiazole ring is known for its aromatic properties and biological activity, while the pyrrolidine ring is a versatile scaffold in medicinal chemistry
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad range of biological activities, including anti-inflammatory, antitumor, and antitubercular effects . These activities suggest that the compound may interact with multiple targets, such as cyclooxygenase enzymes (COX-1 and COX-2) involved in inflammation , and DprE1, a target in Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox-1, suggesting a potential mechanism for their anti-inflammatory activity . Additionally, benzothiazole derivatives have demonstrated potent inhibition against M. tuberculosis, suggesting they may interact with targets such as DprE1 .
Biochemical Pathways
For instance, by inhibiting COX-1, these compounds could potentially disrupt the synthesis of prostaglandins, thereby modulating the inflammatory response .
Pharmacokinetics
The compound’s molecular weight (22029 g/mol) and structure suggest it may have favorable ADME properties .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity, potentially through the inhibition of cox-1 . They have also demonstrated antitubercular activity, suggesting they may exert cellular effects that inhibit the growth or survival of M. tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and an aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the benzothiazole ring . The pyrrolidine ring can be introduced through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .
Industrial Production Methods
Industrial production methods for this compound may involve eco-friendly techniques such as microwave irradiation to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrolidine rings .
Scientific Research Applications
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Thiazol-2-yl)pyrrolidin-3-ol: Similar structure but lacks the benzene ring, leading to different biological activity.
1-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one: Contains a carbonyl group, which alters its reactivity and biological properties
Uniqueness
1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol is unique due to the combination of the benzothiazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)pyrrolidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c14-8-5-6-13(7-8)11-12-9-3-1-2-4-10(9)15-11/h1-4,8,14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQFYIZOJCJRSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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